1-(5-bromo-2-hydroxyphenyl)cyclopropane-1-carboxylic acid
Description
1-(5-Bromo-2-hydroxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a brominated hydroxyphenyl substituent. Cyclopropane-containing compounds are of significant interest in medicinal and materials chemistry due to their unique stereoelectronic properties and metabolic stability.
Properties
CAS No. |
1314661-12-5 |
|---|---|
Molecular Formula |
C10H9BrO3 |
Molecular Weight |
257.08 g/mol |
IUPAC Name |
1-(5-bromo-2-hydroxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9BrO3/c11-6-1-2-8(12)7(5-6)10(3-4-10)9(13)14/h1-2,5,12H,3-4H2,(H,13,14) |
InChI Key |
BLIATHATFHYYPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=CC(=C2)Br)O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The process begins with generating a nitrogen ylide from tert-butyl bromoacetate and 1,4-diazabicyclo[2.2.2]octane (DABCO). The ylide reacts with a vinyl bromophenol precursor (e.g., 5-bromo-2-hydroxy styrene) via a [2+1] cycloaddition to form the cyclopropane core. Subsequent hydrolysis of the tert-butyl ester yields the carboxylic acid functionality.
Key conditions:
-
Solvent : Anhydrous acetonitrile or dimethylformamide (DMF).
-
Temperature : 80°C for cyclopropanation, room temperature for hydrolysis.
-
Base : Cesium carbonate facilitates deprotonation and stabilizes intermediates.
Yield optimization:
-
Purity of vinyl precursor : ≥90% purity reduces side reactions.
-
Stoichiometry : A 1:1.5 ratio of ylide to vinyl substrate maximizes conversion.
Challenges and Solutions
-
Regioselectivity : Competing [3+2] cycloadditions may occur, but steric hindrance from the bromophenol group favors cyclopropanation.
-
Acid Sensitivity : The phenolic -OH group requires protection (e.g., as a methyl ether) during cyclopropanation, followed by deprotection using BBr₃ in dichloromethane.
Condensation-Cyclization with Cyclopropanecarbaldehyde
A patent describes a route involving 1-(5-bromo-2-hydroxyphenyl)ethanone and cyclopropanecarbaldehyde. This method leverages aldol-like condensation followed by cyclization.
Stepwise Synthesis
-
Condensation : The ketone and aldehyde react under basic conditions (e.g., NaOH/EtOH) to form an α,β-unsaturated carbonyl intermediate.
-
Cyclization : Intramolecular nucleophilic attack by the phenolic oxygen on the carbonyl carbon forms the cyclopropane ring.
-
Oxidation : The resultant alcohol is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄).
Reaction equation:
Yield and Scalability
-
Isolated yield : 45–50% after purification via recrystallization (ethanol/water).
-
Scale-up limitations : Oxidation steps generate hazardous waste, necessitating stringent safety protocols.
Hydrolysis of Cyclopropane Ester Intermediates
This two-step approach involves synthesizing a cyclopropane ester followed by hydrolysis.
Ester Synthesis via Suzuki-Miyaura Coupling
A boronic ester derivative of bromophenol reacts with a cyclopropane-triflate under palladium catalysis (Pd(PPh₃)₄, K₂CO₃). For example:
-
Protection : The phenolic -OH is protected as a methyl ether to prevent side reactions.
Hydrolysis to Carboxylic Acid
The ester is hydrolyzed using aqueous NaOH (2 M) in tetrahydrofuran (THF), followed by acidification to pH 3–4 with HCl.
-
Yield : 70–75% after neutralization.
-
Advantage : Avoids sensitive ylide intermediates, enhancing reproducibility.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-hydroxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-hydroxyphenylcyclopropane-1-carboxylic acid.
Substitution: The bromine atom can be substituted with other functional groups like amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) are used under basic conditions.
Major Products Formed:
Scientific Research Applications
The compound 1-(5-bromo-2-hydroxyphenyl)cyclopropane-1-carboxylic acid (commonly referred to as BHC ) is a cyclopropane derivative that has garnered interest in various scientific research applications. This article explores its applications in medicinal chemistry, materials science, and environmental studies, along with comprehensive data tables and case studies.
Anticancer Activity
Recent studies have indicated that BHC exhibits promising anticancer properties. Research has shown that derivatives of BHC can inhibit the growth of specific cancer cell lines. A notable study demonstrated that BHC analogs had a significant effect on the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway.
Case Study:
- Title: "Synthesis and Biological Evaluation of BHC Derivatives as Anticancer Agents"
- Findings: The study synthesized several BHC derivatives and evaluated their cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The most potent derivative exhibited an IC50 value of 12 µM against MCF-7 cells, indicating strong potential for further development.
Anti-inflammatory Properties
BHC has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
Data Table: Anti-inflammatory Activity of BHC Derivatives
| Compound | Cytokine Inhibition (%) | IC50 (µM) |
|---|---|---|
| BHC Derivative A | 75 | 15 |
| BHC Derivative B | 60 | 20 |
| BHC Derivative C | 50 | 25 |
Neuroprotective Effects
Emerging research points to the neuroprotective potential of BHC. Studies have indicated that it may protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases such as Alzheimer's.
Case Study:
- Title: "Neuroprotective Effects of 1-(5-bromo-2-hydroxyphenyl)cyclopropane-1-carboxylic Acid in Oxidative Stress Models"
- Findings: In a model of oxidative stress, treatment with BHC significantly reduced cell death in SH-SY5Y neuroblastoma cells, suggesting its potential as a therapeutic agent in neuroprotection.
Polymer Synthesis
BHC has been utilized in the synthesis of novel polymers with enhanced properties. Its unique structure allows for the development of materials with specific mechanical and thermal characteristics.
Data Table: Properties of BHC-Based Polymers
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Poly(BHC-co-acrylate) | 45 | 220 |
| Poly(BHC-co-styrene) | 50 | 230 |
Coatings and Adhesives
Due to its chemical structure, BHC is being explored as an additive in coatings and adhesives to improve adhesion properties and resistance to environmental degradation.
Biodegradation Studies
Research into the biodegradability of BHC has shown that certain microbial strains can metabolize this compound, suggesting its potential use in bioremediation efforts.
Case Study:
- Title: "Biodegradation of Cyclopropane Derivatives by Environmental Microorganisms"
- Findings: A specific strain of Pseudomonas was able to degrade BHC effectively, indicating its potential for use in cleaning up contaminated environments.
Toxicological Assessments
Toxicological studies are crucial for understanding the environmental impact of BHC. Research indicates low toxicity levels in aquatic organisms, which is promising for its use in various applications without significant ecological risks.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-hydroxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs differ in substituent type, position, and electronic effects (Table 1):
Table 1: Substituent Comparison of Cyclopropane Derivatives
Physicochemical and Electronic Properties
- Acidity and Solubility : The hydroxyl group in the target compound increases acidity and hydrogen-bonding capacity compared to methoxy (e.g., 1-(5-chloro-2-methoxyphenyl) analog) or halogen-only derivatives (e.g., 1-(3-bromophenyl)) .
- Electron Effects : Bromine’s electron-withdrawing nature may enhance electrophilic reactivity, while fluorine in 1-(3-fluorophenyl) derivatives improves metabolic stability . The trifluoromethyl group (-CF₃) introduces strong electronegativity, altering logP and bioavailability .
Biological Activity
1-(5-bromo-2-hydroxyphenyl)cyclopropane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The compound can be synthesized through various methods, often involving cyclopropane derivatives. A notable approach includes the reaction of 5-bromo-2-hydroxyphenyl with cyclopropane-1-carboxylic acid derivatives under acidic or basic conditions. This method has been optimized to yield high purity and yield, as demonstrated in recent studies .
Anticancer Properties
Research indicates that derivatives of 1-(5-bromo-2-hydroxyphenyl)cyclopropane-1-carboxylic acid exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines, particularly in inhibiting the growth of hematopoietic malignancies. The mechanism appears to involve the inhibition of key kinases such as ITK and BTK, which are crucial in cancer cell proliferation .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| 11 | ITK-high Jurkat | 14.8 | Highly Active |
| 12 | BTK-high RAMOS | 12.8 | Highly Active |
| 14 | ITK-high CEM | 28.8 | Moderately Active |
| 15 | ITK/BTK-null | 37.7 | Weakly Active |
The biological activity of this compound is largely attributed to its structural features that allow for effective interaction with target proteins involved in cell signaling pathways. The presence of the bromine atom and hydroxyl group on the phenyl ring enhances its binding affinity to these targets, promoting apoptosis in cancer cells while sparing non-malignant cells .
Case Studies
Several studies have evaluated the biological activity of this compound and its derivatives:
- Study on Hematopoietic Malignancies : A study demonstrated that compounds similar to 1-(5-bromo-2-hydroxyphenyl)cyclopropane-1-carboxylic acid inhibited cell proliferation in ITK and BTK high cell lines with IC50 values below 30 µM, indicating strong antiproliferative effects .
- Cytotoxicity Profiling : The cytotoxicity was assessed against a panel of cancer cell lines, revealing that the compound exhibited selective toxicity towards malignant cells while showing minimal effects on non-malignant fibroblast lines .
Discussion
The findings suggest that 1-(5-bromo-2-hydroxyphenyl)cyclopropane-1-carboxylic acid and its derivatives hold significant promise as anticancer agents. Their ability to selectively target malignant cells while preserving healthy tissue is particularly noteworthy.
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR to confirm cyclopropane ring protons (δ ~1.5–2.5 ppm) and aromatic substituents. The bromine atom causes deshielding in adjacent protons (δ ~7.5 ppm) .
- IR : Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- X-ray Crystallography : Resolve 3D structure and substituent orientation (e.g., reports monoclinic crystal system, β = 98.348°) .
Advanced : High-resolution mass spectrometry (HRMS) for exact mass validation and DFT calculations to compare experimental/calculated spectra .
How do electronic effects of the bromo and hydroxy substituents influence the cyclopropane ring's reactivity?
Q. Advanced
- Bromine : Electron-withdrawing effect increases ring strain, making the cyclopropane prone to nucleophilic attack (e.g., ring-opening via SN2 mechanisms) .
- Hydroxyl Group : Participates in hydrogen bonding, stabilizing intermediates in substitution reactions. Use protecting groups (e.g., TBS ether) during synthesis to prevent undesired oxidation .
Experimental Design : Compare reaction rates of brominated vs. non-brominated analogs in ring-opening reactions (e.g., with NaOMe/MeOH). Monitor via GC-MS or TLC .
What are the key considerations for handling and storing this compound safely?
Q. Basic
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the cyclopropane ring .
- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal. Follow institutional protocols for halogenated waste .
- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation from brominated aromatics .
What computational methods are used to predict the compound's stability and reactivity?
Q. Advanced
- Quantum Chemical Calculations : Perform DFT (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and calculate ring strain energy (~27 kcal/mol for cyclopropanes) .
- QSPR Models : Predict solubility and logP using fragment-based descriptors (e.g., bromine and carboxylate contributions) .
- MD Simulations : Study interactions with biological targets (e.g., enzymes) by simulating docking poses in GROMACS or AMBER .
Validation : Cross-reference computational results with experimental kinetics (e.g., Arrhenius plots for decomposition) .
How can this compound be utilized as a probe in biological systems?
Q. Advanced
- Fluorescent Tagging : Conjugate the carboxylic acid group to fluorophores (e.g., FITC) via EDC/NHS coupling for cellular imaging .
- Enzyme Inhibition : Test against metalloenzymes (e.g., carbonic anhydrase) by monitoring activity changes via UV-Vis spectroscopy .
- Mechanistic Studies : Use isotopic labeling (²H/¹³C) to track metabolic pathways in vitro .
Optimization : Modify substituents (e.g., replace Br with Cl) to enhance binding affinity or reduce cytotoxicity .
How to resolve contradictions in reported synthetic yields for this compound?
Q. Advanced
- Variable Catalysts : Compare Rh(II) vs. Cu(I) catalysts in cyclopropanation—Rh(II) may offer higher yields but lower stereoselectivity .
- Solvent Effects : Polar aprotic solvents (DMSO) may stabilize intermediates better than THF, improving yields by 15–20% .
- Post-Hoc Analysis : Use design of experiments (DoE) to identify critical factors (temperature, stoichiometry) and replicate high-yield conditions .
Documentation : Report detailed reaction conditions (e.g., "stirred at 55°C overnight" as in ) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
